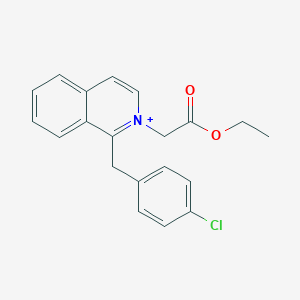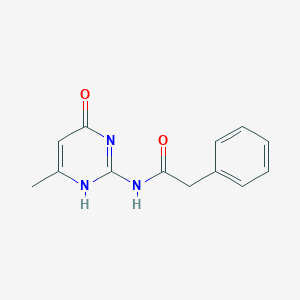
1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium is a chemical compound that belongs to the isoquinolinium family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medical research, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium involves the inhibition of various enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. Additionally, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division, which is essential for cancer cell growth.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects in the body. This compound has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins. Additionally, it has been shown to inhibit cancer cell growth by inhibiting the activity of topoisomerase II. Furthermore, it has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Advantages and Limitations for Lab Experiments
1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit various enzymes and proteins, making it a potential candidate for drug development. Additionally, it has shown potential as an anti-inflammatory, analgesic, anticancer, and antibacterial agent. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring during lab experiments.
Future Directions
There are several future directions for research on 1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium. One of the future directions is to explore its potential as a drug candidate for various diseases, including cancer, inflammation, and bacterial infections. Additionally, further research is needed to understand its mechanism of action and its potential side effects. Furthermore, research is needed to explore its potential as a diagnostic agent for various diseases.
Synthesis Methods
The synthesis method for 1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium involves several steps. The first step involves the reaction of 4-chlorobenzyl chloride with sodium ethoxide in ethanol to form 4-chlorobenzyl ethyl ether. The second step involves the reaction of 4-chlorobenzyl ethyl ether with 2-ethoxyacetyl chloride in the presence of triethylamine to form this compound. This synthesis method has been validated through various studies and is considered reliable.
Scientific Research Applications
1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium has various scientific research applications due to its unique properties. This compound has been extensively studied in the field of pharmacology and has shown potential as an anti-inflammatory and analgesic agent. Additionally, it has been studied as a potential anticancer agent due to its ability to inhibit cancer cell growth. Furthermore, it has shown potential as an antibacterial agent due to its ability to inhibit bacterial growth.
Properties
Molecular Formula |
C20H19ClNO2+ |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
ethyl 2-[1-[(4-chlorophenyl)methyl]isoquinolin-2-ium-2-yl]acetate |
InChI |
InChI=1S/C20H19ClNO2/c1-2-24-20(23)14-22-12-11-16-5-3-4-6-18(16)19(22)13-15-7-9-17(21)10-8-15/h3-12H,2,13-14H2,1H3/q+1 |
InChI Key |
LBUHIHYKAGUWTC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C[N+]1=C(C2=CC=CC=C2C=C1)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC(=O)C[N+]1=C(C2=CC=CC=C2C=C1)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280454.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B280457.png)
![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}morpholine](/img/structure/B280458.png)

![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280460.png)
![1-(1-Adamantyl)-3-[1-(phenylmethyl)-4-pyrazolyl]urea](/img/structure/B280461.png)

![2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole](/img/structure/B280466.png)
